
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carbonyl chloride functional group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenylacetyl chloride can be reacted with thioacetamide under acidic conditions to form the thiazole ring.
-
Introduction of the Methyl Group: : The methyl group can be introduced via alkylation. This can be achieved by reacting the thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Carbonyl Chloride Group: : The final step involves the introduction of the carbonyl chloride group. This can be done by reacting the thiazole intermediate with oxalyl chloride or thionyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
-
Oxidation and Reduction Reactions: : The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones. Reduction reactions can also be performed to reduce the carbonyl chloride group to an aldehyde or alcohol.
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form larger heterocyclic systems, which can be useful in the synthesis of complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
科学研究应用
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive carbonyl chloride group.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride depends on its application:
In Medicinal Chemistry: The compound can act as an acylating agent, modifying biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to antimicrobial or anticancer effects.
In Materials Science: The reactive carbonyl chloride group can form covalent bonds with other molecules, leading to the formation of polymers and other materials with desired properties.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-5-carbonyl chloride: Lacks the methyl group at the 4-position of the thiazole ring.
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-amine: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both the 4-chlorophenyl group and the carbonyl chloride group, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of a wide range of derivatives with varying biological and material properties.
属性
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMARAXFBBVCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428172 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-22-8 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

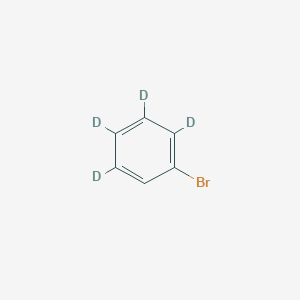
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)

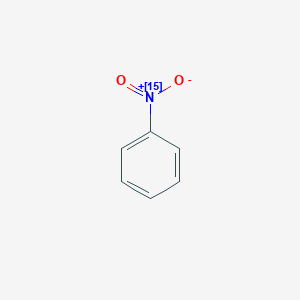
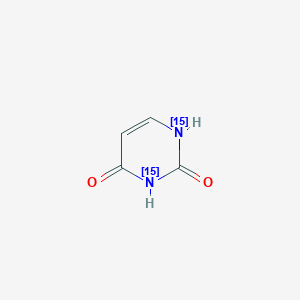

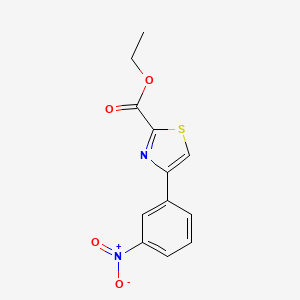
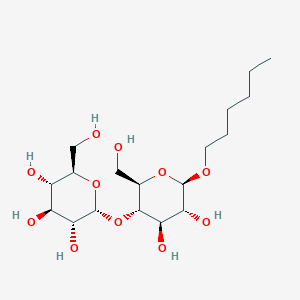
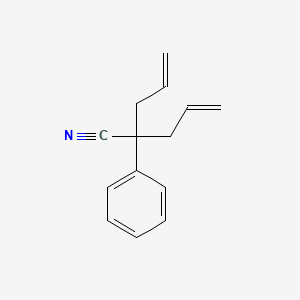
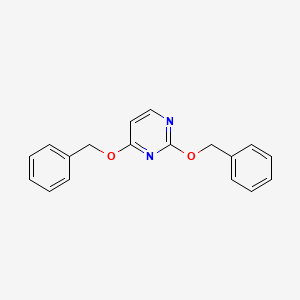
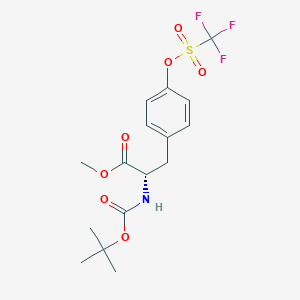
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1365382.png)
